molecular formula C6H13N B3283140 1-Cyclopropylpropan-2-amine CAS No. 762183-54-0

1-Cyclopropylpropan-2-amine

Cat. No.: B3283140
CAS No.: 762183-54-0
M. Wt: 99.17 g/mol
InChI Key: WFJUBRAHXQCZAM-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-2-amine is an organic compound with the molecular formula C6H13N It is a primary amine featuring a cyclopropyl group attached to the second carbon of a propan-2-amine chain

Scientific Research Applications

1-Cyclopropylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpropan-2-amine is not specified in the search results. Generally, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 1-Cyclopropylpropan-2-amine are not mentioned in the search results, it’s worth noting that amine functionalized materials, which include cyclopropylamines, are being widely researched for various applications, including CO2 capture . This suggests that this compound and similar compounds could have potential future applications in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. Another method includes the reductive amination of cyclopropylacetone using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopropylacetonitrile. This process typically uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylpropan-2-one using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to cyclopropylpropan-2-ol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclopropylpropan-2-one.

    Reduction: Cyclopropylpropan-2-ol.

    Substitution: Various substituted cyclopropylpropan-2-amines depending on the substituent used.

Comparison with Similar Compounds

  • Cyclopropylamine
  • Cyclopropylmethylamine
  • Cyclopropylcarbinamine

Comparison: 1-Cyclopropylpropan-2-amine is unique due to the presence of the cyclopropyl group attached to the second carbon of the propan-2-amine chain. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For instance, cyclopropylamine lacks the additional carbon chain, while cyclopropylmethylamine and cyclopropylcarbinamine have different substitution patterns, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

1-cyclopropylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJUBRAHXQCZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762183-54-0
Record name 1-cyclopropylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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